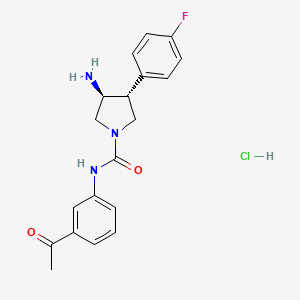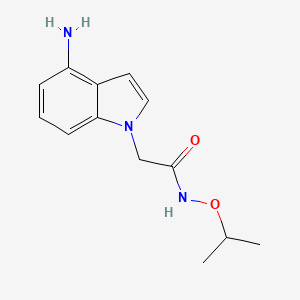![molecular formula C18H24N6O B7434909 2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine](/img/structure/B7434909.png)
2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as PPOP and is a potent inhibitor of the protein kinase CK2.
Mechanism of Action
The mechanism of action of PPOP is primarily through the inhibition of CK2, a protein kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. The inhibition of CK2 by PPOP leads to the disruption of these processes, resulting in anti-proliferative effects on cancer cells and neuroprotective effects in neurological disorders.
Biochemical and Physiological Effects:
PPOP has been shown to have several biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, the reduction of oxidative stress in neurological disorders, and the inhibition of viral replication.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PPOP in lab experiments is its specificity towards CK2, which allows for targeted inhibition of this protein kinase. Additionally, PPOP has been shown to have low toxicity and good bioavailability, making it a promising candidate for therapeutic applications. However, one limitation of using PPOP in lab experiments is its relatively high cost compared to other CK2 inhibitors.
Future Directions
There are several future directions for the study of PPOP, including the development of more potent and selective CK2 inhibitors based on the structure of PPOP. Additionally, further studies are needed to investigate the potential therapeutic applications of PPOP in various diseases, including cancer and neurological disorders. Furthermore, the development of PPOP analogs with improved pharmacokinetic properties could lead to the development of more effective therapies.
Synthesis Methods
The synthesis of PPOP involves a multi-step process that starts with the reaction of 4-pyrazin-2-ylpyrimidine with 4-piperidone. The resulting product is then reacted with 3-bromo-1-propanol to yield the final product, 2-[1-(4-pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine.
Scientific Research Applications
PPOP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections. The inhibition of CK2 by PPOP has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for cancer therapy. Additionally, PPOP has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, PPOP has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
properties
IUPAC Name |
2-[1-(4-pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c19-14-2-1-11-25-17(14)13-4-9-24(10-5-13)18-22-6-3-15(23-18)16-12-20-7-8-21-16/h3,6-8,12-14,17H,1-2,4-5,9-11,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKHVPCMEAPLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2CCN(CC2)C3=NC=CC(=N3)C4=NC=CN=C4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole](/img/structure/B7434831.png)
![3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid](/img/structure/B7434836.png)

![3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid](/img/structure/B7434845.png)
![N-[4-[[3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carbothioyl]amino]phenyl]acetamide](/img/structure/B7434859.png)
![3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434864.png)
![3-[6-[[(1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434868.png)

![3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid](/img/structure/B7434888.png)
![3-[6-[[3-(1-Hydroxyethyl)pyrrolidine-1-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434895.png)

![N-[2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7434898.png)

![5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B7434911.png)